3-Phenyl-1-propanol

Catalog No.
S573459
CAS No.
122-97-4
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-1-propanol

CAS Number

122-97-4

Product Name

3-Phenyl-1-propanol

IUPAC Name

3-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCO

Solubility

In water, 5,680 mg/L at 25 °C
Soluble in carbon tetrachloride; miscible with ethanol, ether
Soluble in fixed oils, propylene glycol; insoluble in glycerin
5.68 mg/mL at 25 °C
slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenyl-1-propanol, 3-phenylpropanol-1

Canonical SMILES

C1=CC=C(C=C1)CCCO

Organic Synthesis

  • Starting Material: 3-Phenyl-1-propanol serves as a valuable starting material for the synthesis of various organic compounds. It has been used in the enantioselective synthesis of (S)- and (R)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI) medication [].

Catalyst Studies

  • Hydrogenation: Researchers have employed 3-Phenyl-1-propanol to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes as catalysts []. This research contributes to the development of efficient and environmentally friendly catalytic processes.

Material Science

  • Lubricant Design: Recent studies have explored the potential of 3-Phenyl-1-propanol derivatives for self-repairing interfaces in microelectromechanical systems (MEMS). By incorporating 3-Phenyl-1-propanol derivatives into a specific surface coating, researchers aim to create lubricants that can replenish themselves, enhancing the longevity and reliability of MEMS devices [].

3-Phenyl-1-propanol is an organic compound with the molecular formula C9H12OC_9H_{12}O and a molecular weight of approximately 136.19 g/mol. It is classified as an aromatic alcohol, characterized by a colorless, viscous liquid state that emits a sweet floral scent reminiscent of hyacinths and has a flavor profile similar to apricot when diluted. The compound has a boiling point of 236 °C and a flash point of 109 °C, making it moderately volatile. It is soluble in ethanol and propylene glycol but exhibits limited solubility in water (approximately 1:300) and is insoluble in glycerol and mineral oil .

Natural occurrences of 3-Phenyl-1-propanol can be found in various fruits and plants, including strawberries, tea, Peru balsam, and cinnamon oil, where it contributes to their characteristic aromas .

The specific mechanism of action of 3-Phenyl-1-propanol in biological systems is not fully understood. However, its role in proteomics research suggests potential interactions with proteins. Studies suggest it might act as a chaotropic agent, disrupting weak interactions within proteins, which can be helpful in protein analysis techniques [].

Typical of alcohols:

  • Oxidation: It can be oxidized to form 3-phenylpropanal or further to 3-phenylpropanoic acid.
  • Esterification: Reacting with carboxylic acids can yield esters, which are often utilized in flavoring applications.
  • Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.

Notably, 3-Phenyl-1-propanol can also react to form (3-phenylpropoxy)sulfonic acid through specific enzymatic pathways .

Research indicates that 3-Phenyl-1-propanol exhibits biological activities that may be beneficial in various medical contexts. It has been identified as having potential applications in treating conditions such as cholecystitis and hypercholesterolemia. Additionally, its role as an intermediate in the synthesis of proformiphen—a central skeletal muscle relaxant—highlights its pharmacological relevance .

Several methods are employed for synthesizing 3-Phenyl-1-propanol:

  • Catalytic Hydrogenation: Ethyl cinnamate can be hydrogenated using a chromium-copper-barium catalyst at high pressure (20 MPa) and temperature (200 °C) to yield 3-Phenyl-1-propanol with a yield of about 85% .
  • Grignard Reaction: This method involves the reaction of benzyl chloride with epoxide, followed by hydrolysis using sulfuric acid, achieving yields of approximately 65-70% .
  • Hydrogenation of Cinnamaldehyde: Another approach includes the hydrogenation of cinnamaldehyde to produce the desired alcohol .

3-Phenyl-1-propanol finds diverse applications across various industries:

  • Flavoring Agent: It is used in food products as a flavoring agent due to its pleasant aroma and taste profile. It is temporarily allowed as a food flavoring agent under specific regulations .
  • Fragrance Industry: The compound is utilized in perfumes and cosmetics for its floral scent.
  • Pharmaceuticals: Its role as an intermediate in the synthesis of muscle relaxants demonstrates its importance in medicinal chemistry .

Studies have shown that 3-Phenyl-1-propanol can interact with various biological systems, particularly through metabolic pathways involving UDP-glucuronosyltransferases, which are crucial for drug metabolism and detoxification processes. The compound's interactions may influence its efficacy and safety profile when used therapeutically or as a flavoring agent .

Several compounds share structural similarities with 3-Phenyl-1-propanol, highlighting its unique characteristics:

Compound NameMolecular FormulaUnique Features
Benzyl AlcoholC7H8OC_7H_8OLacks the propanol chain; primarily used as a solvent and preservative.
Hydrocinnamic AcidC9H10O2C_9H_{10}O_2Contains a carboxylic acid group; used in flavoring and fragrance applications.
Cinnamyl AlcoholC9H10OC_9H_{10}OHas an additional double bond; utilized in perfumes and as a flavoring agent.
Phenethyl AlcoholC8H10OC_8H_{10}OSimilar aromatic structure; commonly used in perfumery but has different sensory properties.

3-Phenyl-1-propanol's unique combination of aromatic properties and functional groups distinguishes it from these compounds, particularly its specific use as both a flavoring agent and an intermediate in pharmaceuticals .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS]
Colourless, slightly viscous liquid, sweet hyacinth odou

Color/Form

Colorless liquid
Slightly viscous, colorless liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 g/mol

Monoisotopic Mass

136.088815002 g/mol

Boiling Point

241 °C
Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg
235.00 to 236.00 °C. @ 760.00 mm Hg

Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup

Heavy Atom Count

10

Taste

Sweet and pungent taste suggestive of apricot
Spicy, cinnamon, balsamic, fruity, winey and honey-like with floral nuances

Density

0.995 g/cu cm at 25 °C
0.993-1.002

LogP

1.88 (LogP)
1.88
log Kow = 1.88

Odor

Floral odor
Blossomy-balsamic odor, slightly reminiscent of hyacinths
Sweet, hyacinth-mignonette odo

Appearance

Liquid

Melting Point

-18 °C
< -18 °C

UNII

U04IC2765C

GHS Hazard Statements

Aggregated GHS information provided by 1855 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1855 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1854 of 1855 companies with hazard statement code(s):;
H315 (98.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-Phenylpropanol is a colorless liquid. It smells like hyacinths and tastes similar to apricot. 3-Phenylpropanol is very soluble in water. It occurs in many fruits and berries, cinnamon and some types of balsam. 3-Phenylpropanol occurs in tobacco smoke. USE: 3-Phenylpropanol is used to as a food flavoring, a cosmetic preservative, and as a fragrance in perfumes, personal care products, detergents, fabric softeners, candles, and incense. EXPOSURE: Workers that use or produce 3-phenylpropanol may breathe in vapors or have direct skin contact. The general population may be exposed when eating foods containing 3-phenylpropanol or by breathing in vapors or having direct skin contact when using consumer products containing 3-phenylpropanol. If 3-phenylpropanol is released to air, it will be broken down by reaction with other chemicals. It will not be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 3-Phenylpropanol is expected to move through soil. 3-Phenylpropanol is not expected to move into air from wet soils or water surfaces. 3-Phenylpropanol is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: Information about the potential health effects of exposure to 3-phenylpropanol are limited. Skin irritation and allergic skin reactions did not occur in human volunteers following skin exposure to low levels of 3-phenylpropanol. Moderate-to-severe skin irritation was observed in laboratory animals following skin exposure to undiluted 3-phenylpropanol. No health effects were observed in laboratory animals exposed once to high oral doses. The potential for 3-phenylpropanol to cause birth defects or reproductive effects has not been examined in laboratory animals. The potential for 3-phenylpropanol to cause cancer has not been examined in laboratory animals. The potential for 3-phenylpropanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)

Pictograms

Irritant

Irritant

Other CAS

93842-54-7
122-97-4
1335-12-2

Absorption Distribution and Excretion

An in vitro percutaneous absorption study of 3-phenyl-1-propanol, across human skin was conducted using a diffusion cell. Skin samples, approximately 280 um thick, were obtained from cosmetic surgical human abdominal skin. The dermatomed skin samples were fixed in 4% formaldehyde, embedded in paraffin. 3-Phenyl-1-propanol (5.0 mg/mL, working concentration) was dissolved in buffer solution at a concentration equivalent to approximately 75% of its solubility in that medium. The solution was used to fill the donor compartment while the receptor compartment was filled with pH 7.4 buffer solution. The experiments were carried out at 37 °C. The cells were immersed in a thermostatically regulated water bath. Assay duration was 7 hr. Receptor compartment sampling was carried out every 30 min and the extracted samples were replaced with the buffer solution. Samples were analyzed by gas chromatograph with a flame ionization detector. The mean permeability coefficient for 3-phenyl-1-propanol was reported to be 52.35 +/- 4.98 Kp[cm/hour] and the flow value was 1.18 +/- 0.11 J[mg/hr].

Wikipedia

3-phenyl-1-propanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent

Methods of Manufacturing

By hydrogenation of either cinnamic aldehyde or cinnamic alcohol.
Hydrocinnamic alcohol is prepared by hydrogenation of cinnamaldehyde. A mixture of hydrocinnamic alcohol and the isomeric 2-phenylpropanol can be obtained from styrene by a modified oxo synthesis. The two isomers can be separated by distillation.

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzenepropanol: ACTIVE
1-Propanol, phenyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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